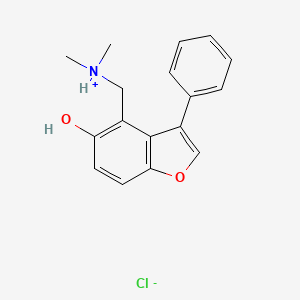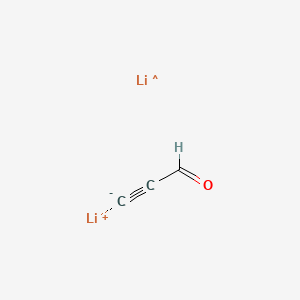
Lithium prop-1-ynyllithium 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium prop-1-ynyllithium 3-oxide is a chemical compound with the molecular formula C3HLi2O and a molecular weight of 66.92 g/mol It is known for its unique structure, which includes a lithium-oxygen-lithium linkage
Méthodes De Préparation
The synthesis of lithium prop-1-ynyllithium 3-oxide typically involves the reaction of lithium acetylide with lithium hydroxide. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen in the air. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity of the product .
Analyse Des Réactions Chimiques
Lithium prop-1-ynyllithium 3-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium prop-1-ynyl ketone.
Reduction: It can be reduced to form lithium prop-1-ynyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Lithium prop-1-ynyllithium 3-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials, such as lithium-ion batteries, due to its unique electrochemical properties.
Mécanisme D'action
The mechanism of action of lithium prop-1-ynyllithium 3-oxide involves its ability to donate electrons and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its lithium-oxygen-lithium linkage. This interaction can modulate the activity of these targets and influence biological pathways .
Comparaison Avec Des Composés Similaires
Lithium prop-1-ynyllithium 3-oxide can be compared with other similar compounds, such as lithium acetylide and lithium hydroxide. While all these compounds contain lithium, this compound is unique due to its specific structure and reactivity. Other similar compounds include:
Lithium acetylide: Used in organic synthesis for forming carbon-carbon bonds.
Lithium hydroxide: Commonly used in the production of lithium-ion batteries and as a reagent in chemical synthesis.
Propriétés
Numéro CAS |
60851-89-0 |
|---|---|
Formule moléculaire |
C3HLi2O |
Poids moléculaire |
67.0 g/mol |
InChI |
InChI=1S/C3HO.2Li/c1-2-3-4;;/h3H;;/q-1;;+1 |
Clé InChI |
HDPDEUZVJXJXPU-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li+].[C-]#CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


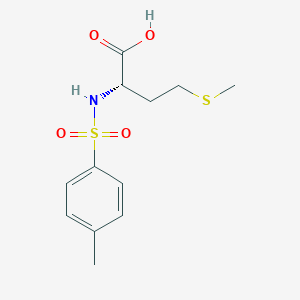
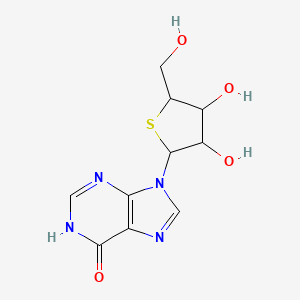
![1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13751161.png)
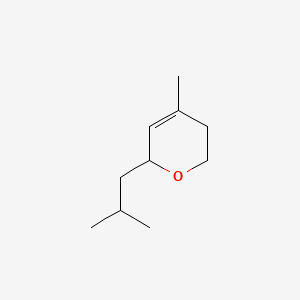
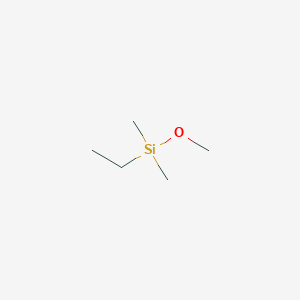
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)
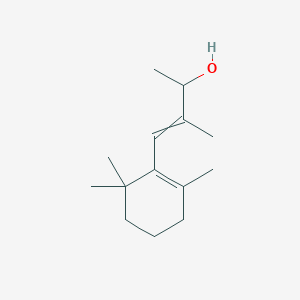

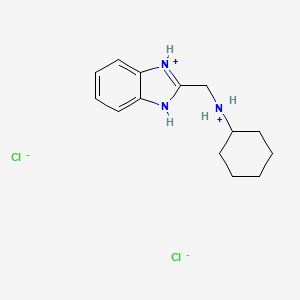
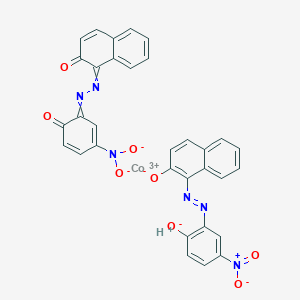
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

